molecular formula C19H19N3O3S B11972698 3-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11972698
M. Wt: 369.4 g/mol
InChI Key: AWWUAKOAHQNABZ-KEBDBYFISA-N
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Description

3-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

3-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-{[(E)-2-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .

Uniqueness

What sets 3-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one apart is its specific functional groups, which confer unique reactivity and potential biological activity. Its combination of hydroxy, methoxy, and imine groups within a benzothieno-pyrimidinone framework makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

3-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H19N3O3S/c1-11-21-18-17(13-5-3-4-6-16(13)26-18)19(24)22(11)20-10-12-7-8-14(23)15(9-12)25-2/h7-10,23H,3-6H2,1-2H3/b20-10+

InChI Key

AWWUAKOAHQNABZ-KEBDBYFISA-N

Isomeric SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=CC(=C(C=C4)O)OC

Origin of Product

United States

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